molecular formula C26H32N4O3S B4626241 2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide

2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B4626241
M. Wt: 480.6 g/mol
InChI Key: PRBHMOJHFZXIAG-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex structure incorporating a 1,2,4-triazole ring, an allyl group, and substituted phenyl groups, presents a versatile framework for various chemical and physical properties analysis. Its relevance spans across multiple scientific fields, primarily due to its potential for varied applications, excluding those related to direct drug use and dosages.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic building blocks such as substituted phenols, aldehydes, and acrylamides. For example, compounds with a triazole ring system can be synthesized through reactions involving acetyl chloride and aromatic aldehydes in a dry benzene medium, followed by cyclization with hydrazine hydrate in ethanol to achieve complex triazole derivatives (Panchal & Patel, 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the spatial arrangement of atoms within the molecule. The dihedral angles between the rings, intermolecular hydrogen bonding, and the overall geometry play crucial roles in determining the compound's reactivity and physical properties. For instance, the crystal structure of related compounds shows significant intermolecular hydrogen bonding, stabilizing the structure (Xu Liang).

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study detailed the synthesis and characterization of novel eugenol 1,2,3-triazole derivatives and their screening for anticancer activity against breast cancer cells. One compound exhibited significant cytotoxicity, suggesting the potential of triazole derivatives as anticancer leads (Alam, 2022).

Structure and Properties of Heterocycles

  • Research on the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes demonstrated the formation of silaheterocyclic compounds, showcasing the diverse synthetic routes possible for creating heterocyclic structures with distinct properties (Lazareva et al., 2017).

Antimicrobial Evaluation of Triazole Derivatives

  • Synthesis and antimicrobial evaluation of allyl phenyl ethers derived 1,2,4-triazoles were reported, highlighting the antimicrobial potential of triazole derivatives. Preliminary results indicated that some synthesized compounds showed promising antibacterial and antifungal activity (Kumaraswamy et al., 2014).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-7-12-30-24(15-33-23-14-19(5)8-10-20(23)17(2)3)28-29-26(30)34-16-25(31)27-21-13-18(4)9-11-22(21)32-6/h7-11,13-14,17H,1,12,15-16H2,2-6H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBHMOJHFZXIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)COC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide

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